

Spectroscopic Profile of (+)-Carnegine: A Technical Overview

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Compound of Interest

Compound Name: (+)-Carnegine

Cat. No.: B11882884

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of bioactive compounds is paramount. This technical guide provides a detailed summary of the available spectroscopic data for **(+)-Carnegine**, a tetrahydroisoquinoline alkaloid. The information is presented in a structured format to facilitate easy reference and comparison.

Summary of Spectroscopic Data

While a complete, unified dataset for **(+)-Carnegine** is not readily available in a single public source, this guide compiles and presents typical spectroscopic values based on the analysis of isoquinoline alkaloids and available database information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.6	s	1H	H-5 or H-8 (Aromatic)
~6.5	s	1H	H-5 or H-8 (Aromatic)
~3.8	s	6H	2 x -OCH ₃
~3.5	q	1H	H-1
~2.5 - 3.0	m	4H	H-3 and H-4
~2.4	s	3H	N-CH ₃
~1.3	d	3H	C(1)-CH ₃

Note: Predicted values based on related structures. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR (Carbon NMR):

Chemical Shift (δ) ppm	Assignment
~147	C-6 and C-7
~128	C-4a and C-8a
~111	C-5 and C-8
~60	C-1
~56	2 x -OCH ₃
~47	C-3
~42	N-CH ₃
~29	C-4
~19	C(1)-CH ₃

Note: Predicted values based on related structures. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2950-2800	Strong	C-H stretch (aliphatic)
~1610, 1510	Medium	C=C stretch (aromatic)
~1260, 1040	Strong	C-O stretch (aryl ether)

Note: Characteristic absorption bands for the functional groups present in **(+)-Carnegine**.

Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment
221	High	[M] ⁺ (Molecular Ion)
206	High	[M - CH ₃] ⁺
190	Moderate	[M - OCH ₃] ⁺
162	Moderate	Further fragmentation

Note: Expected fragmentation pattern for Carnegine under Electron Ionization (EI). The base peak is often observed at m/z 206.

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data of **(+)-Carnegine** are not explicitly available in a single comprehensive source. However, general procedures for the spectroscopic analysis of isoquinoline alkaloids can be described as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: A sample of **(+)-Carnegine** (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆) in a 5 mm NMR tube.

- Data Acquisition: NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ^1H NMR). For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

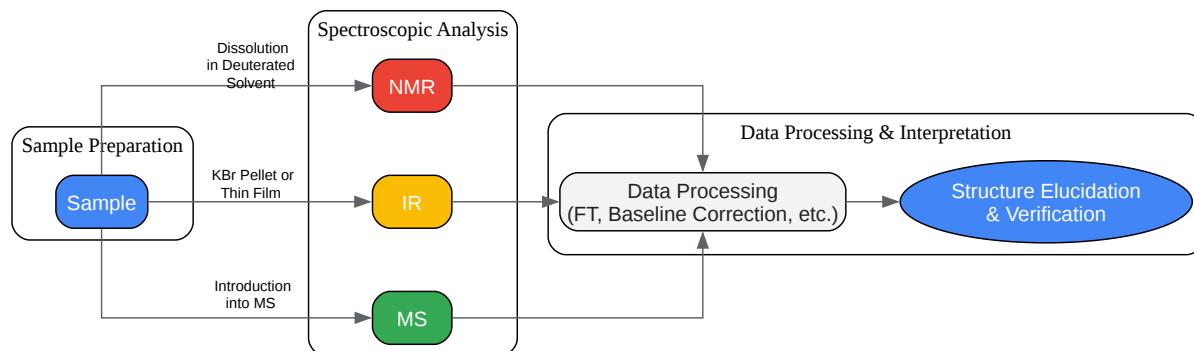
- Sample Preparation: A small amount of the solid sample is mixed with KBr and pressed into a thin pellet. Alternatively, the sample can be dissolved in a suitable solvent (e.g., chloroform) and a thin film cast on a salt plate (e.g., NaCl or KBr).
- Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the KBr pellet or solvent is first recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS):

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
- Ionization: Electron Ionization (EI) is a common method for small molecules like Carnegine, where the sample is bombarded with a high-energy electron beam.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized or isolated compound like **(+)-Carnegine**.



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Caption: General workflow for spectroscopic analysis.

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